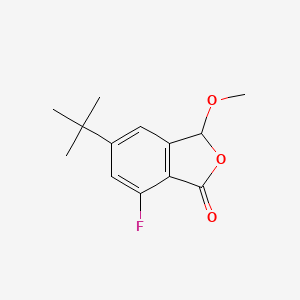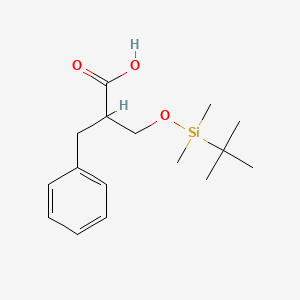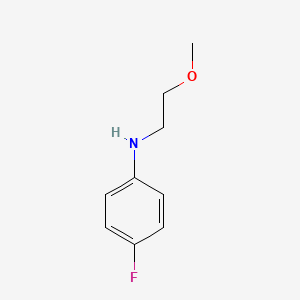
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring substituted with a bromine atom
Vorbereitungsmethoden
The synthesis of 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Analyse Chemischer Reaktionen
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding thiol or thioether derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Materials Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives synthesized from this compound .
Vergleich Mit ähnlichen Verbindungen
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile can be compared with other similar compounds such as:
(4-Bromo-thiophen-2-yl)-acetonitrile: This compound shares the thiophene ring and bromine substitution but differs in the functional groups attached to the ring.
2-(4-Bromo-thiophen-2-yl)-ethylamine hydrochloride: This compound has a similar thiophene ring structure but includes an ethylamine group instead of the tetrahydrofuran and carbonitrile groups.
Eigenschaften
Molekularformel |
C9H8BrNOS |
|---|---|
Molekulargewicht |
258.14 g/mol |
IUPAC-Name |
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C9H8BrNOS/c10-7-3-8(13-5-7)9-6(4-11)1-2-12-9/h3,5-6,9H,1-2H2 |
InChI-Schlüssel |
RQOKCCIIZAFMPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C1C#N)C2=CC(=CS2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8700544.png)




![2-tert-Butyl-8-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8700578.png)


![4-[2-(1,2-Dihydroquinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8700591.png)

![Ethyl 2-{2-[(2-fluorophenyl)amino]acetamido}benzoate](/img/structure/B8700619.png)



